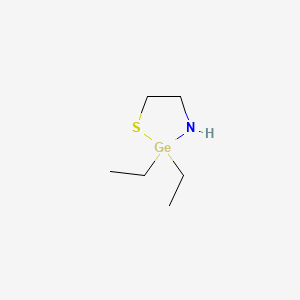
1,3,2-Thiazagermolidine, 2,2-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Thiazagermolidine, 2,2-diethyl- is an organogermanium compound that features a unique thiazagermolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Thiazagermolidine, 2,2-diethyl- typically involves the reaction of germanium tetrachloride with a thiazole derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the germanium compound. The reaction mixture is then heated to facilitate the formation of the thiazagermolidine ring.
Industrial Production Methods
Industrial production of 1,3,2-Thiazagermolidine, 2,2-diethyl- involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Thiazagermolidine, 2,2-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under mild conditions.
Major Products Formed
Oxidation: Germanium dioxide and other oxides.
Reduction: Germanium hydrides.
Substitution: Substituted thiazagermolidine derivatives.
Scientific Research Applications
1,3,2-Thiazagermolidine, 2,2-diethyl- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties and as a drug delivery vehicle.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1,3,2-Thiazagermolidine, 2,2-diethyl- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity. The thiazole ring plays a crucial role in its binding affinity and specificity. The compound can also interact with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,2-Thiazastannolidine, 2,2-diethyl-: Similar structure but contains tin instead of germanium.
1,3,2-Thiazaphospholidine, 2,2-diethyl-: Contains phosphorus instead of germanium.
1,3,2-Thiazasilolidine, 2,2-diethyl-: Contains silicon instead of germanium.
Uniqueness
1,3,2-Thiazagermolidine, 2,2-diethyl- is unique due to the presence of germanium, which imparts distinct chemical and physical properties. Germanium’s ability to form stable bonds with carbon and other elements makes this compound particularly versatile in various applications.
Properties
CAS No. |
41235-10-3 |
|---|---|
Molecular Formula |
C6H15GeNS |
Molecular Weight |
205.89 g/mol |
IUPAC Name |
2,2-diethyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C6H15GeNS/c1-3-7(4-2)8-5-6-9-7/h8H,3-6H2,1-2H3 |
InChI Key |
MAJNNTYRQIJOJW-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge]1(NCCS1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


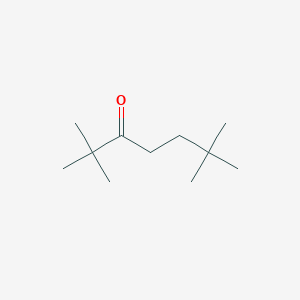
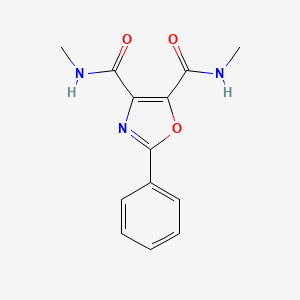
![7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid](/img/structure/B14657247.png)

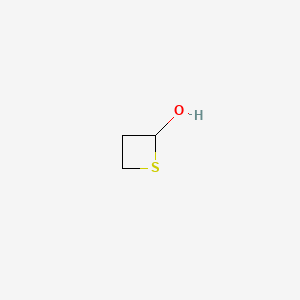

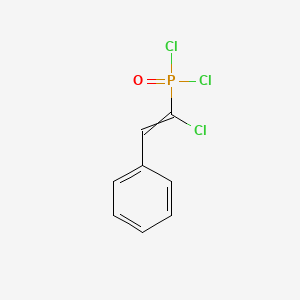
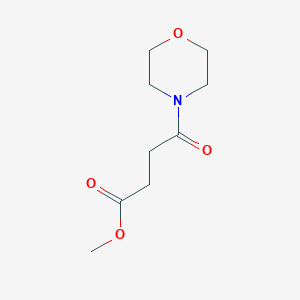
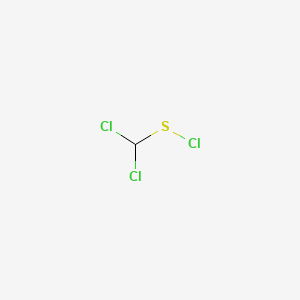
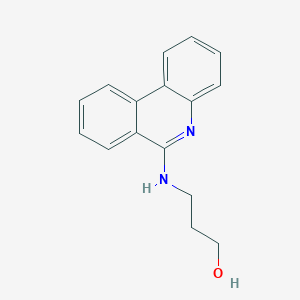
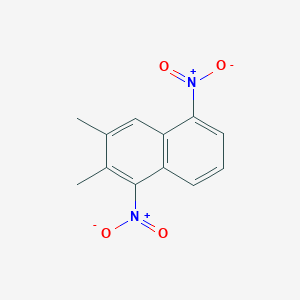
![N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14657291.png)


